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Compound of Interest

Compound Name: Fluanisone-d4

CAS No.: 1794737-47-5

Cat. No.: B586966

Get Quote

Part 1: Core Directive & Strategic Overview
The Bioanalytical Imperative
In the high-throughput quantification of antipsychotics like Fluanisone (haloanisone) via LC-

MS/MS, the use of a structural analog as an internal standard (IS) is insufficient. Matrix effects

—specifically ion suppression caused by co-eluting phospholipids in plasma—can compromise

assay accuracy.

Fluanisone-d4 (Piperazine-3,3,5,5-d4) represents the "Gold Standard" for bioanalysis. Unlike

methoxy-d3 labeling (susceptible to metabolic O-demethylation) or aromatic deuteration

(susceptible to H/D exchange), the inclusion of four deuterium atoms on the piperazine ring

ensures:

Metabolic Stability: The label remains intact during Phase I metabolism.

Co-elution: Perfect retention time matching with the analyte to compensate for matrix effects.
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Mass Shift (+4 Da): Sufficient separation to avoid isotopic interference (cross-talk) from the

M+4 isotope of the native drug.

Retrosynthetic Analysis
The synthesis is designed as a convergent pathway to maximize isotopic yield and minimize

the handling of expensive deuterated intermediates.

Disconnection: The strategic bond break occurs at the tertiary amine of the piperazine ring.

Fragment A (Electrophile): 4-Chloro-4'-fluorobutyrophenone (Commercial standard).

Fragment B (Nucleophile - Isotopically Labeled): 1-(2-Methoxyphenyl)piperazine-3,3,5,5-d4.

Part 2: Detailed Synthesis Protocol
Phase 1: Synthesis of the Deuterated Precursor
Objective: Synthesize 1-(2-Methoxyphenyl)piperazine-3,3,5,5-d4. Rationale: Direct cyclization

of the aniline with a labeled bis-alkylating agent is more atom-economical than attempting to

deuterate a pre-formed piperazine ring.

Reagents
Starting Material: 2-Methoxyaniline (o-Anisidine) [CAS: 90-04-0]

Isotopic Reagent: Bis(2-chloroethyl)amine-d4 hydrochloride (or Bis(2-bromoethyl)amine-d4)

Solvent: n-Butanol or Diethylene glycol monomethyl ether (Diglyme)

Base: Potassium Carbonate (

)[1]

Step-by-Step Methodology
Charge: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer

and reflux condenser, suspend Bis(2-chloroethyl)amine-d4 HCl (10.0 mmol) and 2-

Methoxyaniline (10.0 mmol) in n-Butanol (30 mL).
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Basify: Add anhydrous

(22.0 mmol) to the suspension.

Cyclization: Heat the mixture to reflux (

) under an inert nitrogen atmosphere. Maintain reflux for 24–30 hours.

Mechanism Note: This proceeds via a double

mechanism. The aniline nitrogen attacks the first chloroethyl arm, followed by an
intramolecular closure.

Work-up: Cool to room temperature. Filter off the inorganic salts (

, excess carbonate).

Concentration: Evaporate the n-Butanol under reduced pressure.

Purification: Dissolve the residue in dilute

and wash with Ethyl Acetate (to remove unreacted aniline). Basify the aqueous layer with

(pH > 12) and extract with Dichloromethane (DCM).

Isolation: Dry the DCM layer over

, filter, and concentrate to yield the crude 1-(2-Methoxyphenyl)piperazine-d4.

Yield Expectation: 55–65%[2]

Checkpoint: Verify absence of aromatic protons in the piperazine region via H-NMR.

Phase 2: Convergent Coupling (The Fluanisone Core)
Objective: Alkylation of the deuterated piperazine with the butyrophenone tail.

Reagents
Nucleophile: 1-(2-Methoxyphenyl)piperazine-d4 (from Phase 1)
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Electrophile: 4-Chloro-4'-fluorobutyrophenone [CAS: 3874-54-2]

Catalyst: Potassium Iodide (KI) - Essential for Finkelstein activation

Base:

or Triethylamine (

)

Solvent: Methyl Ethyl Ketone (MEK) or DMF

Step-by-Step Methodology
Activation: In a reaction vessel, dissolve 4-Chloro-4'-fluorobutyrophenone (1.0 equiv) and KI

(0.1 equiv) in MEK. Stir at

for 30 minutes to generate the reactive iodo-intermediate in situ.

Addition: Add 1-(2-Methoxyphenyl)piperazine-d4 (1.1 equiv) and

(3.0 equiv).

Reaction: Reflux the mixture (

) for 12–16 hours. Monitor via TLC (System: DCM/MeOH 95:5) or HPLC.[2]

Quench: Cool to room temperature and filter the solids.

Extraction: Concentrate the filtrate. Redissolve in EtOAc and wash with water (

) and brine (

).

Salt Formation (Optional but Recommended): Dissolve the free base in ethanol and add

ethanolic

dropwise to precipitate Fluanisone-d4 Hydrochloride. This ensures higher stability for
storage.
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Part 3: Visualization of the Synthesis Workflow
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Figure 1: Convergent synthesis pathway for Fluanisone-d4 utilizing a deuterated bis-alkylating

agent.

Part 4: Isotopic Purity & Validation
To ensure the material is suitable for regulated bioanalysis (GLP standards), the following

validation criteria must be met.

Isotopic Enrichment Calculation (MS)
Analyze the final product using High-Resolution Mass Spectrometry (HRMS) or Q-TOF.
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Isotope Mass Shift Target Abundance Limit

D0 (Native) M+0 < 0.5%

Must be minimized to

prevent interference

with analyte

D1 - D3 M+1 to M+3 < 5.0%
Incomplete

deuteration indicators

D4 (Target) M+4 > 98.0%
Required for

quantitative accuracy

Calculation:

NMR Characterization
1H-NMR (400 MHz,

):

Diagnostic Signal: The piperazine protons (usually appearing as multiplets at

3.0–3.2 ppm) should be significantly integrated lower or absent compared to the native
standard.

Integration Check:

Aromatic protons (Fluorophenyl): Integrates to 4H.

Aromatic protons (Methoxyphenyl): Integrates to 4H.

Methoxy group (

): Singlet at

3.8 ppm, integrates to 3H.

Piperazine Ring: Should integrate to ~4H (only the protons adjacent to the N-alkyl chain

remain if using bis(2-chloroethyl)amine-d4 which labels the carbons adjacent to the aniline

nitrogen, or vice versa depending on the specific precursor. Correction: Bis(2-
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chloroethyl)amine-d4 typically labels the ethylene bridges. If fully deuterated bis-chloro is

used, all 8 piperazine protons are D. If using specific d4 precursors, verify position.)

Note on Commercial Standards: Most "d4" standards label the ethylene bridge adjacent to

the aniline nitrogen. Thus, the NMR should show loss of the signal corresponding to the

protons

to the aniline nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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